molecular formula C7H11F6O3P B14384616 Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate CAS No. 87579-47-3

Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate

Katalognummer: B14384616
CAS-Nummer: 87579-47-3
Molekulargewicht: 288.12 g/mol
InChI-Schlüssel: JBVZEWLTAZLAOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate is a chemical compound with the molecular formula C7H11F6O3P. It is characterized by the presence of trifluoromethyl groups, which are known for their significant electronegativity and unique chemical properties . This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Vorbereitungsmethoden

The synthesis of Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate involves several steps. One common method includes the reaction of appropriate precursors with trifluoromethylating agents. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another method involves the use of antimony trifluoride and antimony pentachloride in the Swarts reaction to introduce trifluoromethyl groups . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules . The pathways involved depend on the specific application and the molecular targets being studied.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

87579-47-3

Molekularformel

C7H11F6O3P

Molekulargewicht

288.12 g/mol

IUPAC-Name

2-dimethoxyphosphoryl-1,1,1-trifluoro-2-(trifluoromethyl)butane

InChI

InChI=1S/C7H11F6O3P/c1-4-5(6(8,9)10,7(11,12)13)17(14,15-2)16-3/h4H2,1-3H3

InChI-Schlüssel

JBVZEWLTAZLAOL-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(F)(F)F)(C(F)(F)F)P(=O)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.